molecular formula C21H16O6 B2998597 Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate CAS No. 374711-68-9

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2998597
CAS No.: 374711-68-9
M. Wt: 364.353
InChI Key: OTZSJWOVRMRQCG-UHFFFAOYSA-N
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Description

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a synthetic furan-2-carboxylate ester featuring a benzo[c]chromen core substituted with a methyl group at position 4 and an oxo group at position 5. The furan-2-carboxylate moiety is linked via an oxymethyl bridge to the chromen system.

Properties

IUPAC Name

methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-12-17(25-11-13-7-9-18(26-13)21(23)24-2)10-8-15-14-5-3-4-6-16(14)20(22)27-19(12)15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZSJWOVRMRQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, chemical properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C21H16O6C_{21}H_{16}O_{6}. Its structure includes a furan ring and a benzochromene moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular Weight364.35 g/mol
Boiling Point562.2 ± 50.0 °C
Density1.323 ± 0.06 g/cm³

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan derivatives with benzochromene intermediates under specific conditions. For example, the reaction may utilize chloroacetic acid in the presence of a base like sodium hydroxide, followed by purification through recrystallization or chromatography to ensure product purity .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In cell-based assays, it demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation of inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases .

Antifungal Activity

A notable study highlighted the antifungal properties of this compound against various fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antifungal agents, indicating its potential as an antifungal therapeutic .

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study published in Molecules demonstrated that derivatives of benzochromene exhibit strong antioxidant properties. The compound was found to reduce oxidative stress markers in cellular models .
  • Anti-inflammatory Research : In a controlled study, this compound was shown to significantly decrease inflammation in animal models of arthritis, suggesting its application in chronic inflammatory conditions .
  • Antifungal Efficacy : A comprehensive analysis indicated that this compound effectively inhibited fungal growth at concentrations lower than many commercially available antifungals. This positions it as a candidate for further development in antifungal therapies .

Comparison with Similar Compounds

Structural Analogues with Furan-2-carboxylate Esters

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Structure : Features a 2-fluoro-4-nitrophenyl group attached to the furan-2-carboxylate ester.
  • Key Differences : Lacks the benzo[c]chromen system but includes electron-withdrawing nitro and fluoro substituents.
  • Demonstrated superior crystallinity compared to its carboxylic acid counterpart, enabling detailed structural analysis via SC-XRD .
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate
  • Structure: Contains a 4-bromo-2-chlorophenoxy group linked to the furan-2-carboxylate via a methylene bridge.
  • Key Differences : Halogenated aromatic substituents (Br, Cl) instead of the benzo[c]chromen system.
  • Synthesis : Prepared via nucleophilic substitution using K₂CO₃ in DMF, yielding 69% isolated product .
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Derivatives
  • Structure : Hydroxymethyl-substituted furan-2-carboxylates with methoxy/hydroxy-phenyl groups.
  • Key Differences : Polar functional groups (hydroxy, methoxy) enhance solubility but reduce lipophilicity compared to the benzo[c]chromen-containing compound .

Analogues with Extended Aromatic Systems

5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic Acid
  • Structure : The carboxylic acid counterpart of the target compound (CAS 376375-10-9).
[(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate
  • Structure : Benzofuran core with a chlorophenyl substituent and furan-2-carboxylate ester.
  • Key Differences : Smaller benzofuran system (vs. benzo[c]chromen) and a chlorophenyl group, reducing molecular weight (366.7 g/mol vs. ~378 g/mol for the target compound) .

Physicochemical and Structural Comparisons

Property/Compound Target Compound Methyl 5-(2-Fluoro-4-nitrophenyl) Derivative Ethyl 5-((4-bromo-2-chlorophenoxy) Derivative 5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic Acid
Molecular Weight (g/mol) ~378.36 269.2 363.6 364.35
Key Functional Groups Benzo[c]chromen, methyl ester Nitro, fluoro Bromo, chloro Carboxylic acid
Synthetic Yield Not reported Not reported 69% Not reported
Crystallinity Likely moderate (inferred) High (SC-XRD resolved) Moderate Lower (acid form)
Bioactivity Undetermined Antitubercular Undetermined Undetermined

Key Insights from Structural Analysis

  • Hydrogen Bonding and Crystal Packing : The benzo[c]chromen system’s planar structure may promote π-π stacking, while the ester group could participate in hydrogen bonding, as seen in related furan-2-carboxylates .

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